(5-methylisoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate

Description

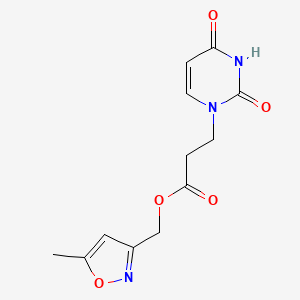

The compound "(5-methylisoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate" is a heterocyclic ester featuring two key moieties:

- A 5-methylisoxazole ring linked via a methyl ester group.

- A 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate chain, which includes a dihydropyrimidinone (DHPM) core.

The ester linkage may enhance bioavailability, while the DHPM moiety is known for hydrogen-bonding interactions in biological systems .

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)methyl 3-(2,4-dioxopyrimidin-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5/c1-8-6-9(14-20-8)7-19-11(17)3-5-15-4-2-10(16)13-12(15)18/h2,4,6H,3,5,7H2,1H3,(H,13,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTCGCREEUOXRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)COC(=O)CCN2C=CC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-methylisoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate is a hybrid molecule that combines features of isoxazole and pyrimidine derivatives. These types of compounds have been extensively studied for their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure indicates the presence of multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research has shown that derivatives similar to This compound exhibit a range of biological activities, including:

- Antidiabetic Effects : Compounds with similar structures have been identified as potential inhibitors of key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. These enzymes are critical targets for managing diabetes by slowing carbohydrate absorption in the intestines.

- Antioxidant Activity : The compound's ability to scavenge free radicals has been assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), which measures the antioxidant capacity of substances.

The biological mechanisms underlying the activity of the compound can be summarized as follows:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like α-glucosidase and α-amylase, which play significant roles in glucose metabolism. The inhibition leads to decreased glucose absorption and lower postprandial blood sugar levels.

- Antioxidant Properties : By neutralizing free radicals, the compound may protect cells from oxidative stress, which is linked to various chronic diseases.

Antidiabetic Activity

In vitro studies have reported that similar compounds exhibit significant inhibitory effects on α-glucosidase and α-amylase. For instance:

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Acarbose | 1.58 | α-glucosidase |

| Compound X | 4.58 | α-amylase |

| Compound Y | 0.91 | PTP1B |

These results indicate that while the compound is less potent than acarbose for α-glucosidase inhibition, it shows promising activity against other targets like PTP1B, which is associated with insulin signaling.

Antioxidant Activity

The antioxidant potential was evaluated using DPPH assays:

| Compound | IC50 (μM) | Comparison Control (Ascorbic Acid) |

|---|---|---|

| Compound X | 2.36 | 0.85 |

The results suggest that while the compound shows good antioxidant activity, it is less effective than ascorbic acid.

Case Studies

Several studies have highlighted the efficacy of compounds similar to This compound in animal models:

- Diabetes Model : In a diabetic rat model, administration of the compound led to significant reductions in blood glucose levels compared to untreated controls.

- Oxidative Stress Model : In models of oxidative stress induced by chemicals, treatment with the compound resulted in decreased markers of oxidative damage in tissues.

Comparison with Similar Compounds

Key Observations :

- The target compound’s isoxazole ring differs from pyrazole () or thiophene () cores, which may alter electronic properties and binding affinity.

Physicochemical Properties

Structural Similarity Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.